N-(4-bromo-3-methylphenyl)azepane-1-carboxamide
Description
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide is an organic compound with the molecular formula C14H19BrN2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a brominated aromatic ring
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11-10-12(6-7-13(11)15)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
InChI Key |
YQRVOWGQRCJJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)azepane-1-carboxamide typically involves the following steps:
Bromination of 3-methylphenylamine: The starting material, 3-methylphenylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromo-3-methylphenylamine.
Formation of Azepane Ring: The brominated amine is then reacted with a suitable azepane precursor, such as azepane-1-carboxylic acid, under conditions that facilitate the formation of the azepane ring. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Amidation: The final step involves the amidation reaction, where the carboxylic acid group of the azepane precursor is converted to the carboxamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring or the aromatic ring, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the aromatic ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the azepane ring or aromatic ring.
Coupling Reactions: Products include biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the azepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)azepane-1-carboxamide
- N-(4-fluoro-3-methylphenyl)azepane-1-carboxamide
- N-(4-iodo-3-methylphenyl)azepane-1-carboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromo-3-methylphenyl)azepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, supported by data tables and case studies.
Chemical Structure
This compound has a complex structure that influences its biological activity. The presence of the bromine atom and the azepane ring contributes to its pharmacological properties. The molecular formula is represented as follows:
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, certain derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study highlighted the synthesis of several azepane derivatives, including this compound, which were tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types .
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.
Table 1: Inhibition of Acetylcholinesterase by Azepane Derivatives
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 15 |
| Standard Drug (Donepezil) | 85% | 5 |
This data suggests that while the compound exhibits AChE inhibition, it is less potent than established drugs like Donepezil .
3. Anti-inflammatory Activity
This compound has also been screened for anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
Case Study:
In a controlled study, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-α levels, supporting its role as an anti-inflammatory agent .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction: Binding affinity to various receptors involved in cancer and neurodegeneration.
- Enzyme Inhibition: Specifically targeting enzymes like AChE and COX enzymes.
- Signal Transduction Modulation: Influencing pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
